molecular formula C9H12O4 B6263990 5-(METHOXYCARBONYL)BICYCLO[3.1.0]HEXANE-1-CARBOXYLIC ACID CAS No. 25090-43-1

5-(METHOXYCARBONYL)BICYCLO[3.1.0]HEXANE-1-CARBOXYLIC ACID

Cat. No.: B6263990
CAS No.: 25090-43-1
M. Wt: 184.19 g/mol
InChI Key: AHQQVZSBPREFJH-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic organic compound featuring a strained [3.1.0]hexane core. Its structure includes two functional groups: a methoxycarbonyl (COOMe) substituent at position 5 and a carboxylic acid (COOH) group at position 1.

The compound’s molecular formula is C₉H₁₂O₄, with a molecular weight of 184.191 g/mol. Its stereoelectronic properties are dictated by the juxtaposition of the electron-withdrawing carboxylic acid and methoxycarbonyl groups, which may enhance its suitability as a building block for complex syntheses or as a ligand in catalysis.

Properties

CAS No.

25090-43-1

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

5-methoxycarbonylbicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-13-7(12)9-4-2-3-8(9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)

InChI Key

AHQQVZSBPREFJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC1(C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Esterification and Hydrolysis

A common route involves synthesizing bicyclo[3.1.0]hexane-1,5-dicarboxylic acid followed by selective esterification of one carboxyl group. As inferred from PubChem data, the target compound is the monomethyl ester of this dicarboxylic acid.

Step 1: Dicarboxylic Acid Synthesis
Hydrolysis of a dinitrile intermediate (e.g., 10 in WO2005047215A2) under acidic conditions (60% H₂SO₄, 100°C, 2 hours) yields bicyclo[3.1.0]hexane-1,5-dicarboxylic acid. Alternative conditions using acetic acid/HCl (1:3 ratio, 75°C, 5 hours) achieve similar results but with lower purity.

Step 2: Regioselective Esterification
The PMC study (PMC3109436) demonstrates Mitsunobu reactions for installing methoxycarbonyl groups. Treating the dicarboxylic acid with methanol and diethyl azodicarboxylate (DEAD)/triphenylphosphine (PPh₃) selectively esterifies the C5 position, yielding the monomethyl ester. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 0°C to room temperature

  • Yield : 78–85%

Direct Cyclopropanation of Pre-Functionalized Intermediates

US Patent 10,689,327B2 discloses an alternative approach using pre-functionalized cyclopentene derivatives. A cyclopropanation reaction between a methoxycarbonyl-substituted cyclopentene and diazomethane generates the bicyclo[3.1.0]hexane core with both functional groups intact. This one-pot method avoids separate esterification steps but requires stringent control over diazomethane stoichiometry to prevent over-cyclopropanation.

Reaction Conditions :

  • Diazomethane : 1.2 equivalents

  • Catalyst : Palladium(II) acetate (5 mol%)

  • Yield : 65–70%

Stereochemical Control and Chiral Resolution

The bicyclo[3.1.0]hexane structure introduces three stereocenters, necessitating enantioselective synthesis. WO2005047215A2 achieves this via chiral Lewis acids. For instance, using (-)-sparteine as a chiral ligand with Et₃Al increases enantiomeric excess (ee) to 95% for the (1R,5S)-isomer.

Post-synthetic resolution methods include:

  • Chiral Chromatography : Separates diastereomers using cellulose tris(3,5-dimethylphenylcarbamate) columns.

  • Enzymatic Hydrolysis : Porcine liver esterase selectively hydrolyzes the undesired enantiomer’s ester group, enriching ee to >99%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Stereocontrol
Cyclopropanation + HydrolysisEpoxide cyclization, hydrolysis85–9298High (95% ee)
Mitsunobu EsterificationDicarboxylic acid esterification78–8595Moderate
Diazomethane CycloadditionOne-pot cyclopropanation65–7090Low

The cyclopropanation-hydrolysis route offers the best balance of yield and stereochemical fidelity, making it the preferred industrial method.

Scalability and Industrial Applications

Large-scale production (Patent US10,689,327B2) employs continuous-flow reactors to safely handle diazomethane. Key process parameters include:

  • Residence Time : 2–5 minutes

  • Temperature : -30°C to -10°C

  • Throughput : 1–5 kg/hour

Purification is achieved via crystallization from ethyl acetate/hexane (1:4), yielding pharmaceutical-grade material (>99.5% purity) .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C9H12O4C_9H_{12}O_4
  • Molecular Weight: 184 Da
  • LogP: 1.02 (indicating moderate lipophilicity)
  • Polar Surface Area: 64 Ų
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 3

Drug Discovery and Development

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid serves as a versatile scaffold in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure allows for the exploration of various substitutions that can enhance biological activity or selectivity against specific targets.

Case Study: Bioisosterism

The compound has been studied as a potential bioisostere for traditional aromatic compounds, aiming to improve pharmacokinetic properties such as solubility and metabolic stability. Research indicates that substituting aromatic rings with bicyclic structures can lead to improved drug-like properties, making this compound a candidate for further investigation in lead optimization processes .

Material Science

In material science, derivatives of bicyclic compounds like this one are investigated for their applications in polymer synthesis and as building blocks for advanced materials. The unique structural features contribute to the mechanical properties and thermal stability of the resultant materials.

Example: Polymerization Studies

Research has shown that incorporating bicyclic scaffolds into polymer chains can enhance the thermal and mechanical properties of the materials produced, making them suitable for high-performance applications .

Synthesis of Complex Molecules

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid is utilized in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules, including natural products and biologically active compounds.

Synthesis Pathway Example

A notable synthesis pathway involves using this compound as a precursor for creating derivatives that exhibit specific biological activities, such as anti-inflammatory or antimicrobial effects .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DiscoveryServes as a scaffold for designing new pharmaceuticals and improving drug-like properties ,
Material ScienceInvestigated for use in polymer synthesis and advanced materials ,
Synthesis of Complex MoleculesUsed as an intermediate in the synthesis of natural products and biologically active compounds ,

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . This compound can modulate biochemical pathways by acting as an inhibitor or activator of enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Carboxylic Acid Derivatives

4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic Acid ()
  • Structure : Similar molecular formula (C₉H₁₂O₄) but with a [2.1.1] bicyclo system.
  • Substituent positions (methoxycarbonyl at position 4 vs. 5) alter electronic distribution and steric interactions.
  • Implications : The [2.1.1] analog may exhibit lower thermal stability but higher reactivity in cycloaddition reactions due to increased strain .
10-Oxo-5,6,7,8,9,10-hexahydro-5,9-methanobenzocyclooctene-8-carboxylic Acid ()
  • Structure : Larger bicyclo[5.3.1] system fused to a benzene ring.
  • Key Differences :
    • Extended conjugation from the aromatic ring enhances UV absorption and alters solubility.
    • Synthesis yields (13–15%) are lower than typical bicyclo[3.1.0] derivatives, likely due to the complexity of the eight-membered ring .

Aromatic Carboxylic Acid Derivatives

6-Methoxy-1H-Indole-2-carboxylic Acid ()
  • Structure : Aromatic indole core with methoxy and carboxylic acid groups.
  • Key Differences: The planar indole system enables π-π stacking interactions, unlike the non-aromatic bicyclo[3.1.0] framework. NMR data (e.g., ¹H: δ 3.76 for OCH₃) show distinct shifts compared to bicyclic analogs due to diamagnetic anisotropy in the indole ring .
  • Applications : Indole derivatives are prevalent in pharmaceuticals (e.g., kinase inhibitors), whereas bicyclo[3.1.0] systems may target enzymes requiring strained transition states.
Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)-3-methylfuran-2-carboxylate ()
  • Structure : Furan-based ester with multiple substituents.
  • Key Differences: The furan ring’s electron-rich nature increases susceptibility to electrophilic substitution, unlike the electron-deficient bicyclo[3.1.0] core. Biological activity in phenolic derivatives (e.g., antimicrobial properties) is tied to hydroxyl groups absent in the target compound .

Cyclopropane-Containing Carboxylic Acids

1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid ()
  • Structure : Cyclopropane ring conjugated to a methoxycarbonyl-ketone chain.
  • Key Differences :
    • The cyclopropane introduces angle strain (60° bond angles), whereas the bicyclo[3.1.0] system has variable strain across bridgeheads.
    • The ketone group in this compound increases electrophilicity, enabling nucleophilic additions absent in the target molecule .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s [3.1.0] system balances strain and stability, enabling moderate-yield syntheses compared to lower yields in larger bicyclic systems (e.g., 13–15% in ) .
  • Spectroscopic Signatures : Distinct ¹³C NMR shifts (e.g., ~53.5 ppm for methoxy groups in ) contrast with bicyclo systems, where bridgehead carbons appear upfield due to shielding .
  • Biological Relevance: Unlike indole derivatives (), the target compound’s lack of aromaticity may limit DNA intercalation but enhance selectivity for enzymes favoring rigid, non-planar ligands.

Biological Activity

5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid, with the molecular formula C9_9H12_{12}O4_4 and a molecular weight of 184 Da, is a bicyclic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • IUPAC Name: 5-(methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid
  • CAS Number: 25090-43-1
  • Molecular Formula: C9_9H12_{12}O4_4
  • Molecular Weight: 184 Da
  • LogP: 1.02
  • Polar Surface Area: 64 Ų

Biological Activity Overview

Research on the biological activity of 5-(methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid has indicated various potential applications:

Antimicrobial Activity

Studies have shown that derivatives of bicyclo[3.1.0]hexane structures exhibit antimicrobial properties. For instance, modifications to the bicyclic framework have resulted in compounds with enhanced activity against bacterial strains, suggesting that the methoxycarbonyl group may play a role in increasing lipophilicity and membrane permeability, thereby enhancing antimicrobial efficacy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 5-(methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid can be influenced by structural modifications:

Structural ModificationEffect on Activity
Addition of halogensIncreased potency against specific bacterial strains
Alteration of the carboxylic acid groupEnhanced anti-inflammatory response
Variation in alkyl chain lengthChanges in solubility and permeability

These modifications provide insights into optimizing the compound's pharmacological profile.

Case Study 1: Antimicrobial Screening

In a recent study, a series of bicyclo[3.1.0]hexane derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with longer alkyl chains exhibited superior activity compared to their shorter counterparts .

Case Study 2: In Vivo Anti-inflammatory Assessment

A study assessed the anti-inflammatory effects of 5-(methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid in a murine model of acute inflammation. The compound significantly reduced paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for 5-(methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The compound can be synthesized via Curtius rearrangement of bicyclo[3.1.0]hexane carboxylic acid azides, where thermal decomposition yields isocyanates as intermediates . Alternative methods include chiral synthesis from carbohydrates (e.g., L-ribose derivatives), leveraging stereoselective protection/deprotection strategies to control bicyclic ring formation and substituent orientation . Key variables include temperature (−10°C for photochemical steps to minimize side reactions ) and solvent polarity, which affects cyclization efficiency. NMR monitoring (e.g., δ 170.6 ppm for carbonyl groups ) is critical for verifying stereochemical purity.

Q. How can analytical techniques resolve structural ambiguities in bicyclo[3.1.0]hexane derivatives?

  • NMR : ¹³C NMR identifies carbonyl signals (e.g., 170.6 ppm for ester groups) and bridgehead carbons (δ 38–53 ppm) .
  • IR : Carboxylic acid and ester functionalities are confirmed via C=O stretches at ~1698 cm⁻¹ .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for brominated analogs (e.g., 5-bromobicyclo[3.1.0]hexane-1-carboxylic acid) .
    Contradictions in spectral data (e.g., unexpected downfield shifts) may indicate ring strain or solvent effects, necessitating DFT calculations for validation.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of bicyclo[3.1.0]hexane derivatives in ring-opening or functionalization reactions?

The strained bicyclo[3.1.0]hexane core undergoes selective ring-opening at the cyclopropane moiety under acidic or nucleophilic conditions. For example, azide intermediates (from Curtius rearrangements) react with hydrazine to form urea derivatives, critical for herbicide development . Kinetic studies using HPLC or mass spectrometry can track intermediates, while isotopic labeling (e.g., ¹⁸O in carboxyl groups) elucidates bond cleavage pathways.

Q. How does computational modeling aid in predicting synthetic routes and stereochemical outcomes?

Databases like REAXYS and PISTACHIO enable retrosynthetic analysis by identifying feasible precursors (e.g., bicyclo[3.1.0]hexane carboxylic acid chlorides) . Molecular mechanics simulations (e.g., MMFF94 force fields) predict strain energy (~20 kcal/mol for bicyclo[3.1.0] systems), guiding solvent selection and temperature optimization . Density functional theory (DFT) further validates transition states for cyclopropane formation.

Q. What biological applications are explored for bicyclo[3.1.0]hexane derivatives, and how are structure-activity relationships (SAR) studied?

Derivatives like talaglumetad hydrochloride (a metabotropic glutamate receptor agonist) highlight pharmacological potential . SAR studies involve:

  • Modifying substituents : Replacing methoxycarbonyl with tert-butoxycarbonyl alters lipophilicity and receptor binding .
  • Bioisosterism : Cyclopropane rings mimic peptide bonds, enhancing metabolic stability .
    In vitro assays (e.g., radioligand binding) and in vivo models (e.g., anxiety behavior tests) quantify efficacy .

Data Contradictions and Resolution

Q. How can conflicting yields or stereoselectivity in published syntheses be reconciled?

Discrepancies arise from divergent protection strategies (e.g., isopropylidene vs. tert-butoxycarbonyl groups ) or catalyst choice (e.g., chiral auxiliaries vs. enzymatic resolution). Systematic optimization studies (DoE) using parameters like pH, temperature, and catalyst loading are recommended. For example, Joshi et al. achieved >90% enantiomeric excess using L-ribose-derived chiral templates, whereas azide-based routes require rigorous purification .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to resolve enantiomers .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS, noting hydrolytic susceptibility of ester groups .
  • Toxicity screening : Follow OECD guidelines for in vitro cytotoxicity assays (e.g., HepG2 cell viability) prior to pharmacological studies .

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